2-Chloro-1,4-diiodobenzene 2-Chloro-1,4-diiodobenzene
Brand Name: Vulcanchem
CAS No.: 79887-23-3
VCID: VC3262279
InChI: InChI=1S/C6H3ClI2/c7-5-3-4(8)1-2-6(5)9/h1-3H
SMILES: C1=CC(=C(C=C1I)Cl)I
Molecular Formula: C6H3ClI2
Molecular Weight: 364.35 g/mol

2-Chloro-1,4-diiodobenzene

CAS No.: 79887-23-3

Cat. No.: VC3262279

Molecular Formula: C6H3ClI2

Molecular Weight: 364.35 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1,4-diiodobenzene - 79887-23-3

Specification

CAS No. 79887-23-3
Molecular Formula C6H3ClI2
Molecular Weight 364.35 g/mol
IUPAC Name 2-chloro-1,4-diiodobenzene
Standard InChI InChI=1S/C6H3ClI2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Standard InChI Key NBHBJKWMZWADHL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1I)Cl)I
Canonical SMILES C1=CC(=C(C=C1I)Cl)I

Introduction

Fundamental Properties and Characterization

2-Chloro-1,4-diiodobenzene belongs to the halogenated aromatic hydrocarbons family, featuring a benzene ring with specific halogen substitution patterns. The compound is characterized by two iodine atoms at positions 1 and 4, with a chlorine atom at position 2 of the benzene ring. This particular arrangement of halogens contributes to its distinct chemical behavior and reactivity profile.

The compound's physical and chemical properties are summarized in the following table:

PropertyValue
CAS Number79887-23-3
Molecular FormulaC6H3ClI2
Molecular Weight364.35 g/mol
IUPAC Name2-chloro-1,4-diiodobenzene
InChI KeyNBHBJKWMZWADHL-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C=C1I)Cl)I
Physical StateSolid
StructureBenzene ring with I atoms at positions 1 and 4, Cl at position 2

The compound exhibits characteristic properties of halogenated aromatics, including relative stability under standard laboratory conditions. The presence of both iodine and chlorine atoms on the benzene ring creates an electron-deficient aromatic system with unique reactivity patterns.

Structural Characteristics

The molecular structure of 2-chloro-1,4-diiodobenzene features a planar benzene ring with halogen substituents extending outward from the ring plane. The carbon-iodine bonds are relatively long compared to carbon-chlorine bonds, which influences the compound's reactivity and interaction with other molecules. The electronic distribution within the molecule is affected by the electron-withdrawing nature of both iodine and chlorine atoms, creating an electron-deficient aromatic system.

The arrangement of halogens on the benzene ring creates distinct regions of reactivity, with the positions ortho and para to the halogens being more susceptible to certain types of reactions. This structural configuration contributes significantly to the compound's chemical behavior and applications in synthetic chemistry.

Synthesis Methods

Several synthetic routes exist for the preparation of 2-chloro-1,4-diiodobenzene, with electrophilic aromatic substitution reactions being among the most common approaches. These methods vary in complexity, yield, and applicability to large-scale production.

Laboratory Synthesis Techniques

One common synthetic approach involves the iodination of 2-chlorobenzene using iodine in the presence of a catalyst such as ferric chloride (FeCl3). This electrophilic aromatic substitution reaction typically requires elevated temperatures and a suitable solvent like acetic acid to facilitate the reaction and ensure appropriate regioselectivity. The reaction proceeds through the formation of an electrophilic iodine species that attacks the aromatic ring at positions dictated by the directing effects of the existing chlorine substituent.

The synthesis can be represented by the following general reaction:

2-chlorobenzene + I2 → 2-chloro-4-iodobenzene → 2-chloro-1,4-diiodobenzene

This stepwise iodination process requires careful control of reaction conditions to maximize yield and purity of the desired product.

Industrial Production Considerations

For industrial-scale production of 2-chloro-1,4-diiodobenzene, optimized methods are employed to ensure economic viability and environmental sustainability. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity levels necessary for commercial applications. The industrial synthesis typically focuses on minimizing waste production and optimizing resource utilization while maintaining product quality.

The selection of appropriate catalysts, reaction media, and process parameters plays a crucial role in the efficiency of large-scale production. Considerations of temperature control, reaction time, and separation techniques are essential factors in developing economically feasible industrial synthesis routes.

Chemical Reactivity Profile

2-Chloro-1,4-diiodobenzene demonstrates diverse chemical reactivity, participating in various reaction types that make it valuable in synthetic chemistry applications.

Oxidation Reactions

The compound undergoes oxidation reactions with appropriate oxidizing agents, such as potassium permanganate (KMnO4) in alkaline medium. These reactions can transform the molecule by affecting the halogen substituents or the aromatic ring itself. One potential product of oxidation reactions is 2-chloro-1,4-dihydroxybenzene, formed when the iodine atoms are replaced with hydroxyl groups during the oxidation process.

The oxidation pathway typically involves:

  • Initial attack by the oxidizing agent

  • Formation of intermediate species

  • Replacement of iodine atoms with hydroxyl groups

  • Stabilization of the resulting product

Reduction Processes

Reduction reactions of 2-chloro-1,4-diiodobenzene can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with appropriate catalysts like palladium. These reactions can lead to the replacement of iodine atoms with hydrogen, resulting in products such as 2-chlorobenzene or partially reduced intermediates. The reduction pathways depend significantly on the reducing agent employed and the reaction conditions.

Substitution Reactions

As a halogenated aromatic compound, 2-chloro-1,4-diiodobenzene participates in various substitution reactions, particularly electrophilic aromatic substitutions. The presence of iodine and chlorine substituents influences the regioselectivity of these reactions, directing incoming substituents to specific positions on the benzene ring. The relative reactivity of the carbon-iodine and carbon-chlorine bonds also affects the outcome of nucleophilic substitution reactions.

Common electrophiles used in substitution reactions with this compound include various Lewis acids and electrophilic reagents. The substitution reactions typically require specific catalysts and conditions to achieve desired selectivity and yield.

Applications in Scientific Research

The unique structural and chemical properties of 2-chloro-1,4-diiodobenzene make it valuable in various scientific and industrial applications.

Synthetic Chemistry Applications

In synthetic organic chemistry, 2-chloro-1,4-diiodobenzene serves as an important precursor for the synthesis of more complex organic compounds. The presence of two different halogen atoms (chlorine and iodine) with different reactivities allows for selective functionalization and stepwise modification of the molecule. This selective reactivity makes it particularly useful in multi-step synthetic sequences and the preparation of specifically substituted aromatic compounds.

Materials Science Applications

In materials science and industrial applications, 2-chloro-1,4-diiodobenzene is employed in the production of liquid crystal display (LCD) chemicals and polarizing films. The compound's structural characteristics and reactivity profile make it suitable for these specialized applications where specific molecular arrangements and interactions are required. The compound can be incorporated into larger molecular systems or modified to achieve desired physical and chemical properties in advanced materials.

Biological Research

In biological research, 2-chloro-1,4-diiodobenzene and its derivatives are used in studies investigating the effects of halogenated aromatic compounds on biological systems. These studies contribute to understanding structure-activity relationships and potential applications in biological contexts. The compound serves as a model system for examining how halogenated aromatics interact with biological molecules and processes.

Comparative Analysis with Similar Compounds

Understanding the properties and behavior of 2-chloro-1,4-diiodobenzene in relation to other halogenated benzene derivatives provides valuable insights into structure-activity relationships and potential applications.

Structural Comparisons

When compared to other dihalogenated benzene derivatives such as 1,4-dibromobenzene and 1,4-dichlorobenzene, 2-chloro-1,4-diiodobenzene demonstrates distinct properties due to its unique halogen substitution pattern. The presence of both iodine and chlorine atoms on the benzene ring creates a molecule with asymmetric electron distribution and reactivity.

The following table compares key features of 2-chloro-1,4-diiodobenzene with related compounds:

CompoundMolecular FormulaKey CharacteristicsRelative Reactivity
2-Chloro-1,4-diiodobenzeneC6H3ClI2Mixed halogen substitutionHigh due to I atoms
1,4-DibromobenzeneC6H4Br2Symmetric dibromo substitutionModerate
1,4-DichlorobenzeneC6H4Cl2Symmetric dichloro substitutionLower
1,4-DiiodobenzeneC6H4I2Symmetric diiodo substitutionHigh
2,6-DiiodobenzeneC6H4I2Different positional isomerHigh with different regioselectivity

This comparison highlights how the specific arrangement and identity of halogen atoms significantly influence the compound's physical properties, chemical reactivity, and potential applications.

Reactivity Differences

The unique combination of chlorine and iodine atoms in 2-chloro-1,4-diiodobenzene provides distinct chemical properties and reactivity compared to its bromo- and chloro-counterparts. Specifically, the presence of iodine atoms makes it more reactive in certain substitution reactions. The carbon-iodine bonds are generally more reactive than carbon-chlorine or carbon-bromine bonds, allowing for selective functionalization of the molecule.

These reactivity differences are particularly important in synthetic applications where selective transformations are desired. The differential reactivity of the carbon-halogen bonds enables sequential substitution reactions, making 2-chloro-1,4-diiodobenzene a valuable building block in complex synthesis pathways.

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